molecular formula C9H14O10 B1437114 2,6-DI-O-Carboxymethyl-D-glucose CAS No. 95350-37-1

2,6-DI-O-Carboxymethyl-D-glucose

Cat. No.: B1437114
CAS No.: 95350-37-1
M. Wt: 282.2 g/mol
InChI Key: SHDLLDQYDOZMJC-JWXFUTCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-O-Carboxymethyl-D-glucose typically involves the carboxymethylation of glucose. This process can be achieved through the reaction of glucose with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective carboxymethylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through techniques such as crystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-DI-O-Carboxymethyl-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in hydroxymethyl derivatives.

Scientific Research Applications

2,6-DI-O-Carboxymethyl-D-glucose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-O-Carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance the stability and biocompatibility of nanoparticles makes it particularly valuable in drug delivery and bioconjugate applications.

Properties

IUPAC Name

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDLLDQYDOZMJC-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-DI-O-Carboxymethyl-D-glucose
Reactant of Route 2
2,6-DI-O-Carboxymethyl-D-glucose
Reactant of Route 3
2,6-DI-O-Carboxymethyl-D-glucose
Reactant of Route 4
2,6-DI-O-Carboxymethyl-D-glucose
Reactant of Route 5
2,6-DI-O-Carboxymethyl-D-glucose
Reactant of Route 6
2,6-DI-O-Carboxymethyl-D-glucose

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